molecular formula C23H18Cl3N5O4S B11979175 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide CAS No. 883832-56-2

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide

Cat. No.: B11979175
CAS No.: 883832-56-2
M. Wt: 566.8 g/mol
InChI Key: GQSMKOKQWGREIG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole ring and a trichloroaniline moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions. The trichloroaniline moiety is then introduced through a diazotization reaction followed by coupling with the benzisothiazole intermediate. The final step involves the acylation of the resulting compound with acetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The trichloroaniline moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: A related compound with similar structural features but lacking the trichloroaniline moiety.

    N-(2,2,2-Trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide: Another related compound that lacks the benzisothiazole ring.

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide is unique due to its combination of a benzisothiazole ring and a trichloroaniline moiety. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

883832-56-2

Molecular Formula

C23H18Cl3N5O4S

Molecular Weight

566.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C23H18Cl3N5O4S/c24-23(25,26)22(27-15-10-12-17(13-11-15)30-29-16-6-2-1-3-7-16)28-20(32)14-31-21(33)18-8-4-5-9-19(18)36(31,34)35/h1-13,22,27H,14H2,(H,28,32)

InChI Key

GQSMKOKQWGREIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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